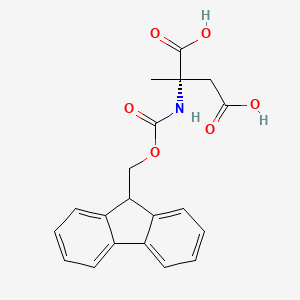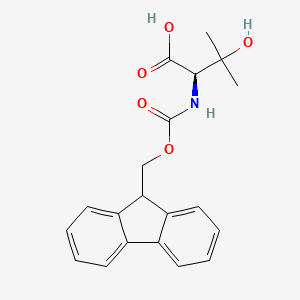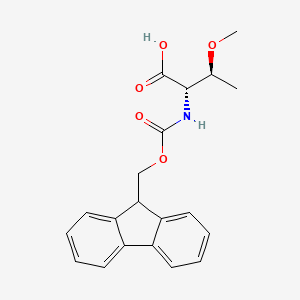
N-FMOC-2-(4-aminophenylthio)acetic acid
Vue d'ensemble
Description
“N-FMOC-2-(4-aminophenylthio)acetic acid” is a chemical compound with the molecular formula C23H19NO4S and a molecular weight of 405.5 g/mol. It is also known as S-(4-Aminophenyl)thioglycolic acid . This compound is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of “N-FMOC-2-(4-aminophenylthio)acetic acid” can be represented by the SMILES stringOC(=O)CSc1ccc(NC(=O)OCC2c3ccccc3-c4ccccc24)cc1 . This string represents the connectivity and orientation of atoms in the molecule. Physical And Chemical Properties Analysis
“N-FMOC-2-(4-aminophenylthio)acetic acid” is a solid compound . Its empirical formula is C23H19NO4S and it has a molecular weight of 405.47 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Green Chemistry .
Summary of the Application
Fmoc protection is a method used to protect a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . This method is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .
Methods of Application
The Fmoc protection process is chemoselective in the presence of ambident nucleophiles . This means that the reaction selectively occurs at one reactive site over others, providing control over the reaction outcome.
Results or Outcomes
The Fmoc protection method has proven to be efficient and expeditious, offering a new approach to the protection of amines and amino acids .
Self-Assembly of Fmoc Protected Aliphatic Amino Acids
Specific Scientific Field
This application is in the field of Physical Chemistry .
Summary of the Application
Fmoc protected single amino acids can self-assemble into various structures, serving as excellent bio-organic scaffolds for diverse applications . These structures have unique properties and can be used as functional materials .
Methods of Application
The self-assembly of Fmoc protected single amino acids can be controlled through solvent variation . This process was investigated using coarse-grained molecular dynamics simulations .
Results or Outcomes
The study demonstrated that Fmoc protected aliphatic single amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . These amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach .
Fmoc Protection of Amino Alcohols
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Fmoc protection is a method used to protect a variety of amino alcohols . This method is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .
Methods of Application
The Fmoc protection process is chemoselective in the presence of ambident nucleophiles . This means that the reaction selectively occurs at one reactive site over others, providing control over the reaction outcome.
Results or Outcomes
The Fmoc protection method has proven to be efficient and expeditious, offering a new approach to the protection of amino alcohols .
Fmoc Protection of Amino Phenols
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Fmoc protection is a method used to protect a variety of amino phenols . This method is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .
Methods of Application
The Fmoc protection process is chemoselective in the presence of ambident nucleophiles . This means that the reaction selectively occurs at one reactive site over others, providing control over the reaction outcome.
Results or Outcomes
The Fmoc protection method has proven to be efficient and expeditious, offering a new approach to the protection of amino phenols .
Fmoc Protection of Amino Alcohols
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Fmoc protection is a method used to protect a variety of amino alcohols . This method is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .
Methods of Application
The Fmoc protection process is chemoselective in the presence of ambident nucleophiles . This means that the reaction selectively occurs at one reactive site over others, providing control over the reaction outcome.
Results or Outcomes
The Fmoc protection method has proven to be efficient and expeditious, offering a new approach to the protection of amino alcohols .
Fmoc Protection of Amino Phenols
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Fmoc protection is a method used to protect a variety of amino phenols . This method is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .
Methods of Application
The Fmoc protection process is chemoselective in the presence of ambident nucleophiles . This means that the reaction selectively occurs at one reactive site over others, providing control over the reaction outcome.
Results or Outcomes
The Fmoc protection method has proven to be efficient and expeditious, offering a new approach to the protection of amino phenols .
Propriétés
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c25-22(26)14-29-16-11-9-15(10-12-16)24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZMXQSJFVQHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153960 | |
| Record name | 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-FMOC-2-(4-aminophenylthio)acetic acid | |
CAS RN |
1185301-10-3 | |
| Record name | 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B1390372.png)


![3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390376.png)







